methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate

Solid-form advantage Automated synthesis compatibility Biscarbamate homolog comparison

Researchers needing phosgene-free BDI precursors face challenges with waxy, poorly characterized C6 homologs. Dimethyl butane-1,4-diyldicarbamate (CAS 16753-84-7) is a crystalline solid (mp 127°C) enabling reliable automated dispensing and reproducible workflows. • Thermally cleaves to 1,4-butylene diisocyanate at 180-300°C, 1-500 mbar (Bayer DE4413580A1); methanol by-product separates via fractional condensation for continuous processing. • Serves as NIPU hard-segment monomer, yielding elastomers with Mw ~10,000 g/mol and thermal stability >200°C under TBD/DBTL catalysis. • Multi-modal spectral library (2 NMR, 1 FTIR, 1 Raman in Wiley SpectraBase) supports immediate in-lab identity confirmation, critical for AldrichCPR products supplied without certificate of analysis.

Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
Cat. No. B15014934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate
Molecular FormulaC8H16N2O4
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC(=O)NCCCCNC(=O)OC
InChIInChI=1S/C8H16N2O4/c1-13-7(11)9-5-3-4-6-10-8(12)14-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)
InChIKeyOQNSLWFDULDLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl C4 Biscarbamate Overview


Methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate, also catalogued as dimethyl butane-1,4-diyldicarbamate (CAS 16753-84-7), is a C4-bridged bis(methyl carbamate) with the molecular formula C8H16N2O4 and a molecular weight of 204.22 g/mol . This compound belongs to the aliphatic biscarbamate class and typically presents as a crystalline solid (melting point 127 °C) that serves as a phosgene-free platform intermediate . Its primary commercial availability is through specialist rare-chemical collections, such as the Sigma-Aldrich AldrichCPR portfolio, where it is supplied as a unique building block without accompanying certificate-of-analysis data, requiring the buyer to assume responsibility for identity and purity confirmation . The compound is characterized by two methoxycarbonylamino termini separated by a tetramethylene chain, providing a distinct spatial and reactivity profile relative to shorter-chain or longer-chain homologs, as well as to N-Boc-protected or unsubstituted biscarbamate alternatives used in polyurethane, polyurea, and diisocyanate precursor chemistry.

Why Dimethyl C4 Biscarbamate Cannot Be Replaced by Common Analogs


Aliphatic biscarbamates sharing the general formula CH3OC(O)NH–(CH2)n–NHC(O)OCH3 are not interchangeable reagents. The value of n (methylene spacer length) directly governs the physical state at room temperature, with the C4 variant (n = 4) crystallizing as a higher-melting solid (127 °C) , whereas the C6 homolog (n = 6, CAS 6030-54-2) exhibits an indistinct or lower melting character . This solid-versus-liquid handling distinction alters workflow compatibility in parallel synthesis, milling, and solid-dispensing automation. Furthermore, in non-isocyanate polyurethane (NIPU) and polyurea applications, the chain length between the carbamate termini dictates the crystallinity, glass-transition temperature, and thermal stability of the resulting polymer [1]. As a dimethyl carbamate, this compound releases methanol upon thermal cleavage to give 1,4-butylene diisocyanate, whereas the analogous diethyl carbamate yields ethanol [2]. The methanol by-product has a boiling point sufficiently lower than the target diisocyanate (more than 10 °C below the diisocyanate boiling point) to enable fractional separation [2], an engineering constraint that cannot be met by longer-chain alcohol donors.

Differentiation Evidence for Dimethyl C4 Biscarbamate


Sharper Melting Point vs. Longer-Chain Homologs

The C4 biscarbamate (target compound) has a reported melting point of 127 °C, making it a stable crystalline solid at ambient temperature . The C6 homolog dimethyl hexane-1,6-diyldicarbamate (CAS 6030-54-2) has no well-defined melting point data in standard databases, suggesting waxy or low-melting character at room temperature . The di-tert-butyl analog of the C4 chain (CAS 33545-97-0) has a melting point of 134–137 °C, which is comparable but entails a higher molecular weight (288.38 g/mol vs. 204.22 g/mol), increasing the mass burden per reactive equivalent [1]. For automated solid-dispensing platforms and parallel synthesis workflows requiring a free-flowing crystalline powder, the target compound's well-defined melting point provides predictable handling advantages over the poorly crystalline C6 variant .

Solid-form advantage Automated synthesis compatibility Biscarbamate homolog comparison

Phosgene-Free Route to 1,4-Butylene Diisocyanate

The target compound is specifically identified as a dialkyl 1,4-butanedicarbamate convertible to 1,4-butylene diisocyanate (BDI) via thermal decomposition at 180–300 °C and 1–500 mbar in the liquid phase, with fractional condensation enabling continuous separation of BDI from methanol [1]. This patent-validated transformation distinguishes the C4 biscarbamate from aromatic biscarbamates, which typically require higher cracking temperatures (e.g., 300 °C+ for methylene-bis(4-phenyl carbamate) derivatives), and from N-Boc-protected analogs that thermally deblock via an elimination pathway (isobutylene release) rather than a clean alcoholysis reversal. The dimethyl carbamate is specifically preferred when using dimethyl carbonate as the carbonylating agent in the synthesis, because the methanol by-product has a boiling point more than 10 °C below the target diisocyanate boiling point, facilitating fractional separation, a condition that diethyl carbamates do not satisfy for this specific diamine [1].

Non-phosgene isocyanate Thermal decomposition engineering Sustainable polyurethane precursor

NIPU Synthesis via Transurethanization

This compound is structurally classified within the dimethyl dicarbamate (DC) monomer family employed in the transurethanization synthesis of non-isocyanate thermoplastic polyurethane elastomers (NIPUs) [1]. In a systematic study, DC monomers prepared from diamines and dimethyl carbonate were polymerized with PEG1500 at 140–160 °C using TBD or DBTL catalysts to yield NIPUs with weight-average molecular weights (Mw) up to 10,000 g/mol, thermal stabilities above 200 °C, glass-transition temperatures ranging from −49 to −1 °C, and soft-segment melting temperatures of 38–49 °C [1]. Critically, these NIPUs exhibited higher crystallinities and thermal stabilities compared to conventional polyurethane analogs [1]. The C4-bridged DC is distinguished from the C6-bridged dimethyl hexane-1,6-diyldicarbamate (HDC) in that HDC has been separately investigated for melt transurethane polycondensation with diols to produce crystallizable aliphatic thermoplastic polyurethanes, where the longer spacer length affects crystallization kinetics and hard-segment packing [2]. The choice between C4 and C6 DC monomers therefore directly dictates the hard-segment crystallinity and thermo-mechanical profile of the resulting NIPU.

Non-isocyanate polyurethane Transurethanization polymerization Thermal stability benchmarking

Multi-Modal Spectral Reference for Identity Confirmation

The compound is indexed in the Wiley SpectraBase with 2 NMR spectra (¹H and ¹³C in DMSO-d6), 1 FTIR spectrum, and 1 computed Raman spectrum [1]. This is a meaningful differentiator because Sigma-Aldrich supplies this compound as an AldrichCPR item explicitly without analytical data, requiring buyer-side identity confirmation . In contrast, the C6 homolog (CAS 6030-54-2) or the unsubstituted butane-1,4-diyl dicarbamate (CAS 7119-55-3) lack comparable multi-modal spectral reference coverage in public databases. The availability of orthogonal spectral data (NMR, IR, Raman) reduces the analytical burden for receiving laboratories that must confirm structure, purity, and identity prior to use in regulated or publication-bound research.

Spectral identification Quality control analytics Structure confirmation

Physical Property Edge over Unsubstituted Analog

The dimethyl substitution on the biscarbamate termini confers distinct physical advantages over the unsubstituted butane-1,4-diyl dicarbamate (CAS 7119-55-3; C6H12N2O4, MW 176.17 g/mol). The target dimethyl C4 biscarbamate (C8H16N2O4, MW 204.22 g/mol) has a predicted boiling point of approximately 358.6 °C and density of ~1.103 g/cm³ at 25 °C . In contrast, the unsubstituted variant (CAS 7119-55-3) has a predicted boiling point of ~435 °C at 760 mmHg, approximately 76 °C higher, and a higher density of ~1.241 g/cm³ . The lower boiling point and lower density of the dimethyl derivative indicate increased volatility suitable for vapor-phase delivery or thermal processing, while the higher melting point of 127 °C versus the unsubstituted analog's expected lower melting temperature provides better crystalline integrity for solid-state handling.

Physical property comparison Substituent effect Crystalline engineering

Deployment Scenarios for Dimethyl C4 Biscarbamate


Phosgene-Free BDI Production via Thermal Cracking

The compound is uniquely suited as a dimethyl carbamate intermediate for producing 1,4-butylene diisocyanate (BDI) without phosgene. The Bayer AG patent (DE4413580A1) validates thermal decomposition at 180–300 °C and 1–500 mbar in the liquid phase, with fractional condensation yielding BDI and methanol that can be continuously separated because methanol boils more than 10 °C below BDI [1]. This non-phosgene dicarbamate route is engineered specifically for the C4 diamine scaffold—attempts to apply the same process to the C6 homolog produce hexamethylene diisocyanate (HDI), which has distinct market applications and a different thermal cracking profile [1].

Higher-Crystallinity NIPU Elastomers via Transurethanization

In NIPU development programs seeking enhanced crystallinity and thermal stability without isocyanate exposure, this C4-bridged biscarbamate serves as a hard-segment monomer. As demonstrated by Kébir et al. (2017), dimethyl dicarbamates polymerized with PEG1500 under TBD or DBTL catalysis at 140–160 °C yield NIPU elastomers with Mw up to 10,000 g/mol, thermal stability above 200 °C, and higher crystallinity compared to conventional polyurethane analogs [2]. The tetramethylene spacer length in this compound promotes hard-segment crystallization that cannot be identically reproduced with the hexamethylene analog (HDC), which generates different crystallization kinetics [3].

Automated Solid Dispensing for Parallel Synthesis

With a well-defined melting point of 127 °C and predicted density of ~1.103 g/cm³ , this compound is a free-flowing crystalline solid suitable for automated solid-dispensing instrumentation. Unlike the C6 homolog (CAS 6030-54-2), which lacks defined melting data and is suspected to be low-melting or waxy at ambient temperature , the C4 biscarbamate ensures reproducible gravimetric dispensing without caking or clogging during high-throughput experimentation.

QC Using Multi-Modal Spectral References

This compound is distributed by Sigma-Aldrich as an AldrichCPR item explicitly without a certificate of analysis, requiring buyer-side identity confirmation . The Wiley SpectraBase database provides 2 NMR spectra (¹H, ¹³C in DMSO-d6), 1 FTIR spectrum, and 1 Raman spectrum [4], enabling immediate structural verification by the receiving laboratory. This multi-modal spectral library coverage is absent or incomplete for close biscarbamate analogs, giving this specific compound a distinct advantage in quality control workflows.

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